molecular formula C20H28N2O4 B11698113 Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11698113
M. Wt: 360.4 g/mol
InChI Key: CUVJZAFKXWQYDK-UHFFFAOYSA-N
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Description

Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the molecular formula C20H28N2O4. This compound is known for its unique structure, which includes a tetrahydropyrimidine ring substituted with various functional groups. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The preparation methods include:

  • Synthetic Routes:
    • The synthesis begins with the preparation of the tetrahydropyrimidine ring, which is achieved through a cyclization reaction involving appropriate precursors.
    • The introduction of the propoxyphenyl group is carried out via a substitution reaction.
    • The final step involves esterification to introduce the pentyl carboxylate group.
  • Reaction Conditions:
    • The cyclization reaction is usually performed under acidic or basic conditions, depending on the specific reagents used.
    • Substitution reactions often require the presence of a catalyst to facilitate the introduction of the propoxyphenyl group.
    • Esterification is typically carried out using an acid catalyst and an alcohol under reflux conditions.
  • Industrial Production Methods:
    • Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
    • The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

  • Oxidation:
    • The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
    • Oxidation typically leads to the formation of carboxylic acids or ketones, depending on the specific conditions.
  • Reduction:
    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
    • The major products of reduction include alcohols or amines, depending on the functional groups present.
  • Substitution:
    • The compound can undergo nucleophilic substitution reactions, particularly at the propoxyphenyl group.
    • Common reagents for substitution include halides and nucleophiles such as amines or thiols.

Scientific Research Applications

Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

  • Chemistry:
    • It is used as a building block in the synthesis of more complex organic molecules.
    • The compound serves as a model system for studying reaction mechanisms and kinetics.
  • Biology:
    • It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
    • The compound is used in biochemical assays to study enzyme interactions and inhibition.
  • Medicine:
    • Research is ongoing to explore its potential as a therapeutic agent for various diseases.
    • The compound is studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry:
    • It is used in the development of new materials with specific properties, such as polymers and coatings.
    • The compound is also explored for its potential use in agricultural chemicals and pesticides.

Mechanism of Action

The mechanism of action of Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets:

  • Molecular Targets:
    • The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
    • It can bind to DNA or RNA, affecting gene expression and protein synthesis.
  • Pathways Involved:
    • The compound may influence signaling pathways involved in cell growth, apoptosis, or metabolism.
    • It can modulate the activity of transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds:

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H28N2O4/c1-4-6-7-13-26-19(23)17-14(3)21-20(24)22-18(17)15-8-10-16(11-9-15)25-12-5-2/h8-11,18H,4-7,12-13H2,1-3H3,(H2,21,22,24)

InChI Key

CUVJZAFKXWQYDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCCC)C

Origin of Product

United States

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